molecular formula C18H18N2O3S B5822301 4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol

4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol

Cat. No.: B5822301
M. Wt: 342.4 g/mol
InChI Key: XJLSKDASSNAGDR-UHFFFAOYSA-N
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Description

4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the coupling of the thiazole derivative with 3-methylphenol under appropriate reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s phenol group can participate in redox reactions, contributing to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-8-13(21)5-6-14(11)19-18-20-15(10-24-18)12-4-7-16(22-2)17(9-12)23-3/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSKDASSNAGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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